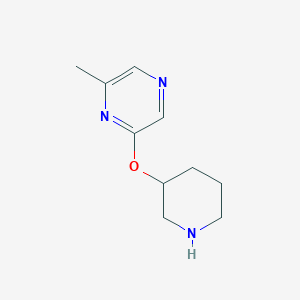2-Methyl-6-(piperidin-3-yloxy)pyrazine
CAS No.: 2168404-55-3
Cat. No.: VC5946600
Molecular Formula: C10H15N3O
Molecular Weight: 193.25
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2168404-55-3 |
|---|---|
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 |
| IUPAC Name | 2-methyl-6-piperidin-3-yloxypyrazine |
| Standard InChI | InChI=1S/C10H15N3O/c1-8-5-12-7-10(13-8)14-9-3-2-4-11-6-9/h5,7,9,11H,2-4,6H2,1H3 |
| Standard InChI Key | MIBIMSHQCRNZAJ-UHFFFAOYSA-N |
| SMILES | CC1=CN=CC(=N1)OC2CCCNC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at the 1,4-positions—modified by a methyl group at C2 and a piperidin-3-yloxy substituent at C6. The piperidine ring introduces a tertiary amine, contributing to the molecule’s basicity and potential for hydrogen bonding. The IUPAC name, 2-methyl-6-piperidin-3-yloxypyrazine, reflects this substitution pattern.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS No. | 2168404-55-3 |
| Molecular Formula | C₁₀H₁₅N₃O |
| Molecular Weight | 193.25 g/mol |
| IUPAC Name | 2-methyl-6-piperidin-3-yloxypyrazine |
| SMILES | CC1=CN=C(OC2CCCNC2)C=N1 |
| InChI Key | Not Provided |
The SMILES notation (CC1=CN=C(OC2CCCNC2)C=N1) encodes the connectivity of atoms, emphasizing the ether linkage between the pyrazine and piperidine rings.
Physicochemical Characteristics
While solubility and logP data for this specific compound are unavailable, analogous pyrazine derivatives exhibit moderate hydrophobicity (logP ~1.5–2.5), suggesting potential membrane permeability . The piperidine moiety’s basicity (predicted pKa ~8–9) may enhance solubility in acidic environments, a trait exploitable in formulation design.
Synthesis and Structural Modification
Derivative Development
Structural analogs, such as 2-methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazine (CAS 2319724-32-6), demonstrate the feasibility of modifying the piperidine substituent to enhance target affinity or pharmacokinetic properties. Introducing polar groups (e.g., hydroxyls) or fluorinated moieties may improve metabolic stability, as seen in CHK1 inhibitors .
Biological Activities and Mechanistic Insights
Table 2: Comparative Bioactivity of Pyrazine Derivatives
Analytical Characterization
Spectroscopic Profiling
-
NMR: Expected signals include a singlet for the pyrazine C3/C5 protons (δ 8.2–8.5 ppm) and multiplet peaks for the piperidine ring (δ 1.5–3.0 ppm).
-
MS: ESI-MS would show a [M+H]⁺ peak at m/z 194.1, consistent with the molecular weight.
-
HPLC: Reverse-phase chromatography (C18 column, 60% acetonitrile/water) could achieve >95% purity, as reported for related compounds .
Crystallographic Data
Although no X-ray structure exists for this compound, the pyrazine ring in analogous molecules exhibits planarity, with dihedral angles <5° between substituents. Piperidine adopts a chair conformation, minimizing steric hindrance .
Applications in Drug Discovery
Anticancer Agents
The compound’s dual potential as an MDM2 inhibitor and kinase modulator positions it as a multitarget agent. Combination therapies with DNA-damaging agents (e.g., cisplatin) may synergize to enhance tumor cell apoptosis .
Central Nervous System (CNS) Targets
Piperidine-containing compounds often cross the blood-brain barrier. Molecular dynamics simulations predict moderate CNS penetration (logBB = −0.5), suggesting applicability in neurodegenerative or psychiatric disorders.
Future Research Directions
-
Mechanistic Validation: Conduct biochemical assays to confirm MDM2/MDM4 inhibition and assess selectivity over related proteins (e.g., MDMX).
-
Lead Optimization: Introduce fluorine atoms or cyclopropyl groups to improve metabolic stability, guided by QSAR models.
-
In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in xenograft models, prioritizing compounds with oral bioavailability >20% .
-
Safety Profiling: Perform acute and subchronic toxicity studies in rodents, monitoring liver enzymes and histopathology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume